This group of compounds represents a novel class of small molecule inhibitors targeting the PLD2 isoform. Phospholipase D (PLD) is an enzyme that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a crucial secondary messenger involved in diverse signaling pathways []. Two major isoforms of PLD exist in mammals, PLD1 and PLD2, with a 53% sequence identity [, ]. Despite their similarities, these isoforms differ in their regulatory mechanisms and cellular functions.
Developing isoform-specific PLD inhibitors is of great interest, particularly in cancer research, as inhibiting PLD activity has shown promising results in increasing cancer cell apoptosis and reducing both cancer cell invasion and metastasis [, ].
These halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides function as competitive inhibitors of PLD2 [, ]. They bind to the enzyme's active site, preventing the natural substrate, phosphatidylcholine, from binding and undergoing hydrolysis. This inhibitory action disrupts the production of phosphatidic acid, ultimately interfering with downstream signaling pathways.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8